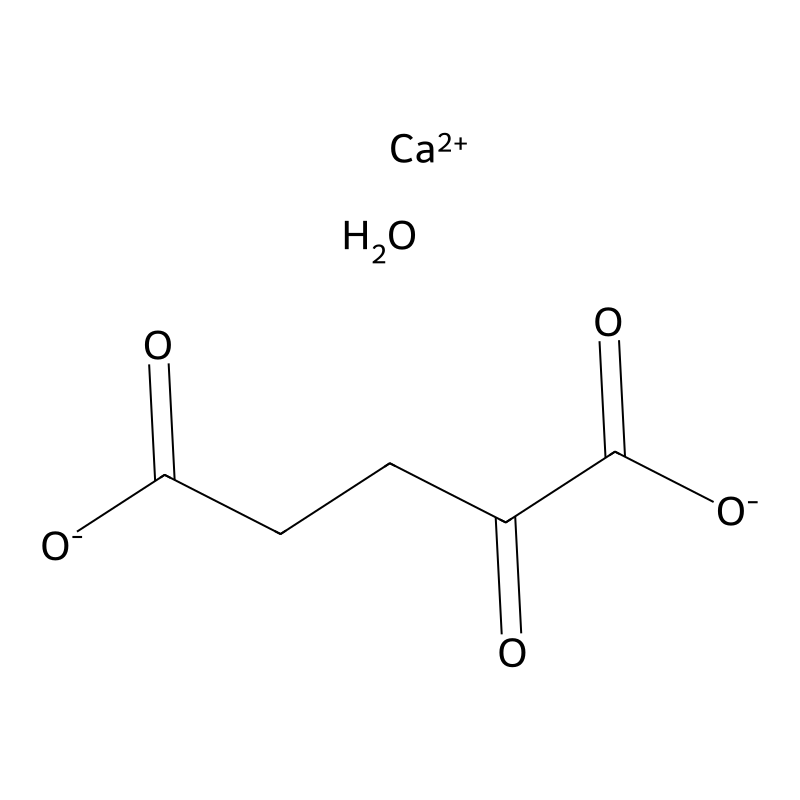

Calcium alpha-ketoglutarate Monohydrate

Content Navigation

Researchers and formulators face challenges with free alpha-ketoglutaric acid's GI irritation, hygroscopic sodium salts, and unstable anhydrous forms. Calcium alpha-ketoglutarate monohydrate (Ca-AKG) overcomes these as a stable, pH-neutral, non-hygroscopic crystalline solid suitable for high-dose oral solid dosage forms.

- Ensures consistent flowability and content uniformity in tableting and encapsulation.

- Provides dual delivery of bioavailable calcium and AKG for mitochondrial support and bone health.

- Supports nitrogen balance and cellular energy metabolism without GI distress.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

Calcium alpha-ketoglutarate monohydrate is a highly stable, chelated alkaline earth metal salt of alpha-ketoglutaric acid, a crucial intermediate in the tricarboxylic acid (TCA) cycle. As a procurement-grade raw material, the monohydrate form is specifically engineered to overcome the severe limitations of free alpha-ketoglutaric acid, offering phase stability, neutral pH, and enhanced gastrointestinal tolerability [1]. It serves as the preferred active ingredient for applications targeting mitochondrial bioenergetics, nitrogen balance, and cellular senescence, providing both a highly bioavailable metabolic substrate and a functional calcium donor in a single, process-friendly molecule [2].

Research Fit

References

- [1] Filip, R., & Pierzynowski, S. G. (2007). Absorption and pharmacokinetics of alpha-ketoglutarate. Journal of Animal Physiology and Animal Nutrition, 91(9-10), 415-421.

- [2] Shahmirzadi, A. A., et al. (2020). Alpha-Ketoglutarate, an Endogenous Metabolite, Extends Lifespan and Compresses Morbidity in Aging Mice. Cell Metabolism, 32(3), 447-456.

Substituting Calcium alpha-ketoglutarate monohydrate with the free acid (alpha-ketoglutaric acid) or alternative salts (such as sodium or arginine AKG) introduces critical formulation and physiological failures. The free acid is a strong organic acid that causes significant gastrointestinal irritation and exhibits poor cell membrane permeability, making it unsuitable for high-dose oral administration [1]. Sodium AKG introduces an unacceptably high sodium load for chronic use and is highly hygroscopic, leading to caking and degradation during solid-dose manufacturing[2]. Furthermore, anhydrous calcium forms are prone to unpredictable moisture uptake during storage. The monohydrate form provides a locked crystalline lattice that ensures consistent flowability, predictable pharmacokinetics, and strict reproducibility in tableting and encapsulation workflows[3].

Substitution Risk

References

- [1] Filip, R., & Pierzynowski, S. G. (2007). Absorption and pharmacokinetics of alpha-ketoglutarate. Journal of Animal Physiology and Animal Nutrition, 91(9-10), 415-421.

- [2] Dabek, M., et al. (2005). Alpha-ketoglutarate (AKG) absorption from pig intestine and plasma pharmacokinetics. Journal of Animal Physiology and Animal Nutrition, 89(11-12), 419-426.

- [3] Pound, J., et al. (2020). Sustained-release compositions of alpha-ketoglutarate. Patent WO2020252014A1.

Gastrointestinal Tolerability and pH Neutralization

Pure alpha-ketoglutaric acid is a strong organic acid that causes severe gastrointestinal mucosal damage and exhibits poor cell membrane permeability. Calcium alpha-ketoglutarate monohydrate is a neutralized salt that eliminates this acidity, allowing for safe, high-dose oral administration without the need for complex buffering agents [1].

| Evidence Dimension | Aqueous pH and gastrointestinal irritation potential |

| Target Compound Data | Neutralized calcium salt; well-tolerated at high oral doses |

| Comparator Or Baseline | Free alpha-ketoglutaric acid; highly acidic, induces GI damage |

| Quantified Difference | Eliminates the severe acidity and mucosal toxicity associated with the free acid form |

| Conditions | Oral administration and aqueous dissolution |

Essential for ensuring patient compliance and safety in high-dose clinical nutrition or commercial longevity formulations.

Formulation Stability and Anti-Hygroscopic Properties

In solid-dose manufacturing, the hygroscopicity of an active ingredient dictates its processability. Sodium alpha-ketoglutarate and the free acid form are highly prone to moisture uptake, leading to caking and degradation. The monohydrate form of Calcium AKG (CAS 402726-78-7) provides a phase-stable crystalline lattice that resists ambient moisture, ensuring consistent flowability and extended shelf-life during tableting and encapsulation [1].

| Evidence Dimension | Moisture absorption and phase stability |

| Target Compound Data | Phase-stable monohydrate crystalline lattice; non-hygroscopic |

| Comparator Or Baseline | Sodium AKG and free acid; highly hygroscopic and prone to deliquescence |

| Quantified Difference | Prevents moisture-induced caking and degradation under standard ambient manufacturing humidity |

| Conditions | Solid-dose manufacturing, tableting, and long-term storage |

Reduces manufacturing loss and eliminates the need for specialized low-humidity processing environments, directly lowering production costs.

Pharmacokinetic Release Profile and Systemic Retention

Highly soluble monovalent salts like Sodium AKG and the free acid dissolve rapidly, leading to a sharp spike in blood concentration followed by rapid renal excretion (half-life < 1 hour). Calcium alpha-ketoglutarate acts as a natural sustained-release matrix, slowing dissolution in the upper gastrointestinal tract and extending the systemic availability of the metabolite for prolonged cellular uptake [1].

| Evidence Dimension | Systemic circulation half-life and release kinetics |

| Target Compound Data | Slower dissolution with extended systemic bioavailability |

| Comparator Or Baseline | Free acid / Na-AKG; rapid spike with half-life < 1 hour |

| Quantified Difference | Calcium chelation prevents rapid spike-and-crash kinetics, extending the therapeutic window |

| Conditions | In vivo pharmacokinetic tracking and gastrointestinal transit |

Ensures the active metabolite remains available long enough to integrate into the TCA cycle, maximizing the physiological efficacy of the supplement.

Benchmark Efficacy in Longevity and Frailty Models

While various forms of AKG exist, Calcium alpha-ketoglutarate is the specific compound validated in landmark anti-aging research. In a pivotal 2020 study, Ca-AKG supplementation extended the median lifespan of aging mice by up to 16.6% and dramatically compressed morbidity, reducing frailty scores by 41-46% [1]. Generic AKG forms lack this specific, quantified benchmark validation.

| Evidence Dimension | Median lifespan extension and frailty reduction |

| Target Compound Data | 12-16.6% increase in median lifespan; 41-46% reduction in frailty |

| Comparator Or Baseline | Control diet / Generic unvalidated AKG forms |

| Quantified Difference | Delivers a quantified 46% reduction in frailty (females) specifically linked to the calcium salt |

| Conditions | 18-month-old murine longevity models |

Provides the exact, evidence-backed molecular form required for a brand to substantiate premium anti-aging and healthspan product claims.

Premium Solid-Dose Longevity Supplements

Utilizing the non-hygroscopic monohydrate form ensures stable capsules and tablets targeting mitochondrial health and lifespan extension, directly leveraging the benchmark efficacy data established in modern gerontology research[1].

Sustained-Release Metabolic Modulators

Leveraging the slower dissolution profile of the calcium chelate to maintain steady-state systemic AKG levels, which is critical for athletic recovery and metabolic syndrome interventions where rapid excretion must be avoided [2].

Geriatric Bone and Muscle Formulations

Capitalizing on the dual delivery of bioavailable calcium and AKG to simultaneously support bone density and prevent age-related muscle catabolism, providing a measurable reduction in frailty [1].

Clinical Enteral Nutrition

Using the pH-neutral, non-irritating calcium salt to safely support nitrogen balance and amino acid synthesis in critically ill or malnourished patients without causing the gastrointestinal distress associated with free organic acids [2].

Application Fit Matrix

Explore Compound Types